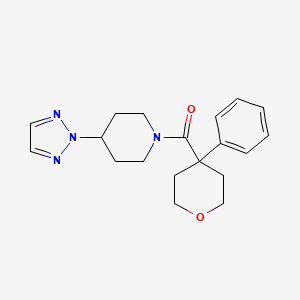

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados del 1, 3-diazol, una estructura central en el compuesto, muestran diferentes actividades biológicas como actividades antibacterianas y antifúngicas . Esto sugiere que el compuesto podría utilizarse potencialmente en el desarrollo de nuevos agentes antimicrobianos .

Actividad Antiinflamatoria

Se ha informado que los derivados del imidazol, que incluyen el compuesto en cuestión, exhiben propiedades antiinflamatorias . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades inflamatorias.

Actividad Antitumoral

También se ha informado que los derivados del imidazol exhiben propiedades antitumorales . Esto sugiere que el compuesto podría utilizarse potencialmente en el tratamiento del cáncer.

Actividad Antidiabética

Se ha informado que los derivados del imidazol exhiben propiedades antidiabéticas . Esto sugiere posibles aplicaciones en el tratamiento de la diabetes.

Actividad Antiviral

Se ha informado que los derivados del imidazol exhiben propiedades antivirales . Esto sugiere posibles aplicaciones en el tratamiento de infecciones virales.

Liberación de Neurotransmisores

El compuesto podría utilizarse potencialmente en la inducción de la liberación de neurotransmisores en sitios centrales y periféricos . Esto sugiere posibles aplicaciones en el tratamiento de trastornos neurológicos.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzotriazoles and piperidines, have shown excellent binding affinities to a range of proteins .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon .

Biochemical Pathways

Similar compounds have been found to show significant antibacterial and antifungal activity . This suggests that the compound may interact with the biochemical pathways of bacteria and fungi, potentially inhibiting their growth or reproduction.

Result of Action

Similar compounds have shown significant antibacterial and antifungal activity , suggesting that this compound may also have antimicrobial properties.

Actividad Biológica

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone , often referred to as a triazole derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O, indicating a complex structure that combines a piperidine ring with a triazole moiety and a tetrahydropyran unit. The presence of these functional groups is crucial for its biological activity.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to our target have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Triazole Derivative A | MCF-7 (Breast) | 27.3 |

| Triazole Derivative B | HCT-116 (Colon) | 6.2 |

In a study involving triazole derivatives, specific compounds exhibited IC50 values as low as 6.2 μM against HCT-116 cancer cells, indicating potent anticancer properties .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are known for their effectiveness against a range of pathogens:

- Bacterial Inhibition : Some derivatives have shown good antibacterial activity against gram-positive and gram-negative bacteria.

- Fungal Inhibition : Triazoles are commonly used in antifungal treatments due to their ability to inhibit fungal growth.

A comparative study highlighted that certain triazole derivatives exhibited higher antibacterial activity than standard antibiotics like chloramphenicol .

3. Anti-inflammatory Effects

Research indicates that triazole compounds can modulate inflammatory pathways. The anti-inflammatory activity is often assessed through various assays measuring cytokine production and inflammatory markers.

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Receptor Binding : It could interact with various biological receptors, modulating signal transduction pathways linked to inflammation and cancer progression.

Case Studies

- Cytotoxicity Assay on MCF-7 Cells : A recent study evaluated the cytotoxic effects of several triazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with similar structural features to our target demonstrated significant growth inhibition .

- Antibacterial Activity Assessment : In another investigation, the antibacterial efficacy of triazole derivatives was tested against Staphylococcus aureus and Escherichia coli. Results showed that specific derivatives had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Propiedades

IUPAC Name |

(4-phenyloxan-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-18(22-12-6-17(7-13-22)23-20-10-11-21-23)19(8-14-25-15-9-19)16-4-2-1-3-5-16/h1-5,10-11,17H,6-9,12-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSXJBGJHMWSCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.